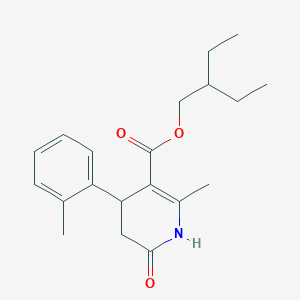

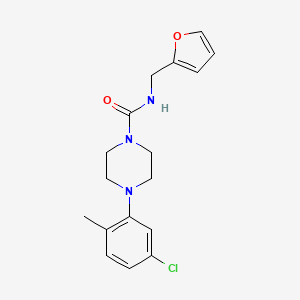

![molecular formula C13H13N3O4 B4580858 5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4580858.png)

5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multistep synthetic pathways, including acylation, cyclocondensation, and substitution reactions. For instance, a related compound was synthesized through the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis, leading to a complex derivative involving similar methoxyphenyl motifs (Agekyan & Mkryan, 2015). Another approach involves the synthesis of Schiff bases using related pyrazole derivatives, highlighting the adaptability of pyrazole chemistry for the creation of novel compounds with potentially significant biological activities (Puthran et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals a wide range of interactions and conformational dynamics that contribute to their chemical reactivity and potential biological activity. For example, structural and spectroscopic evaluations of a similar pyrazole compound demonstrated the importance of intermolecular hydrogen bonds and small energy gaps between frontier molecular orbitals, which are critical for understanding the nonlinear optical activity of these molecules (Tamer et al., 2015).

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Compounds structurally related to “5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid” have been extensively utilized in the synthesis of complex molecules. For example, pyrazole derivatives have been synthesized using a green and efficient method that employs isonicotinic acid as a dual and biological organocatalyst, showcasing an innovative approach to organic synthesis (Zolfigol et al., 2013). Similarly, Schiff bases derived from pyrazole carboxaldehydes have shown significant antimicrobial activity, indicating their potential in medicinal chemistry (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have demonstrated remarkable efficacy as corrosion inhibitors for mild steel in acidic environments. A study highlighted the corrosion inhibition performance of certain pyrazole compounds, showing high efficiency which is beneficial for industrial applications (Yadav et al., 2016).

Cytotoxicity and Anticancer Activity

The cytotoxic activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines has been explored, indicating their potential as therapeutic agents. These studies provide insights into the structure-activity relationships essential for designing effective anticancer drugs (Hassan et al., 2014).

Material Science

In material science, the synthesis and characterization of novel Schiff bases using pyrazole derivatives have led to the development of compounds with excellent antimicrobial properties. Such materials can be utilized in coatings and polymers to inhibit microbial growth (Puthran et al., 2019).

Novel Catalytic Applications

The use of magnetic nanoparticles coated with vanillin and thioglycolic acid for the synthesis of bispyrazole derivatives represents a significant advancement in catalysis. This method is noted for its eco-friendliness and efficiency, offering a new avenue for the synthesis of complex organic molecules (Nikpassand et al., 2021).

Propiedades

IUPAC Name |

5-[(2-methoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-16-11(8(7-14-16)13(18)19)12(17)15-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFJSWBORQVZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)

![N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4580841.png)

![4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4580845.png)

![2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4580850.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580867.png)